4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzenesulfonamide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Characterization
This chemical compound serves as a pivotal intermediary in the synthesis and structural elucidation of various organic molecules. For instance, studies have focused on synthesizing derivatives of 1H-pyrazole and benzoate, employing it as a raw material or intermediate. The synthesized compounds' structures were confirmed through spectroscopic methods such as FT-IR, NMR, and mass spectrometry, and their molecular structures were calculated using density functional theory (DFT), which was consistent with X-ray diffraction results (Liao et al., 2022); (Huang et al., 2021).
Advanced Materials Development
The compound is also crucial in the development of advanced materials, such as in the synthesis of arenes through palladium-catalyzed borylation, showcasing its utility in creating boron-doped aromatic compounds. This method is highlighted as particularly effective for arenes bearing sulfonyl groups, offering a new approach to functionalize aromatic compounds with boron (Takagi & Yamakawa, 2013).
Photodynamic Therapy Applications
Moreover, derivatives containing the compound have been investigated for their potential in photodynamic therapy (PDT), a promising treatment modality for cancer. The compound was used to synthesize zinc phthalocyanine derivatives with high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).
Potential in Drug Discovery
In drug discovery, the compound's derivatives have shown inhibitory activity against specific biochemical pathways, indicating their potential as lead compounds for developing new therapeutic agents. This includes the study of boronated phosphonium salts for their cytotoxicity and cellular uptake, suggesting the role of boron-containing compounds in medicinal chemistry (Morrison et al., 2010).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new reactions.
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properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(23(18,19)20)9(7-8)13(15,16)17/h5-7H,1-4H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVCPGASCQEZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
1864801-79-5 | |
Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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